(1-methyl-1H-indol-2-yl)[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone

Medicinal Chemistry Structure-Activity Relationship (SAR) Piperazine Bis-amide Pharmacophore

Researchers developing H3 receptor antagonists for cognitive disorders face off-target H4 engagement that complicates SAR interpretation. This N-methyl indole-2-carbonyl-piperazine scaffold addresses that challenge: the N-methyl group abolishes the indole N-H donor, predicted to shift selectivity away from peripheral H4 receptors (des-methyl analog H4 Ki = 4.90 nM) while preserving central H3 activity. - Pyridin-4-ylcarbonyl regioisomer provides a solvent-exposed H-bond acceptor with distinct geometry from 2- and 3-pyridyl variants, enabling solubility optimization without disrupting core binding. - CNS MPO-compliant (TPSA ≈58 Ų, logP ≈2.8, zero HBD, MW 348.4) for lead-like fragment elaboration. - Modular bis-amide architecture supports rapid parallel library synthesis via sequential piperazine acylation. Available through custom synthesis; contact us for batch quantities and lead times.

Molecular Formula C20H20N4O2
Molecular Weight 348.4 g/mol
Cat. No. B12184870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-methyl-1H-indol-2-yl)[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone
Molecular FormulaC20H20N4O2
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C=C1C(=O)N3CCN(CC3)C(=O)C4=CC=NC=C4
InChIInChI=1S/C20H20N4O2/c1-22-17-5-3-2-4-16(17)14-18(22)20(26)24-12-10-23(11-13-24)19(25)15-6-8-21-9-7-15/h2-9,14H,10-13H2,1H3
InChIKeyNHBMTNDDWKOHRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (1-methyl-1H-indol-2-yl)[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone Matters for Procurement: Core Identity and Pharmacophore Baseline


The compound (1-methyl-1H-indol-2-yl)[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone (C20H20N4O2; MW 348.4 g/mol) belongs to the bis(heteroaryl)piperazine class, characterized by an indole-2-carbonyl-piperazine core acylated at the distal piperazine nitrogen with a pyridine-4-carbonyl group . Its architecture combines three privileged pharmacophoric elements—indole, piperazine, and pyridine—into a single, synthetically tractable scaffold. The indole ring is N-methylated at position 1, which eliminates a hydrogen-bond donor while preserving the aromatic π-system for target engagement; this methylation distinguishes it from des-methyl indole analogs that possess an additional H-bond donor with altered solubility and receptor-interaction profiles [1]. The pyridin-4-ylcarbonyl appendage introduces a distal hydrogen-bond acceptor at the para position of the pyridine ring, creating a defined spatial separation between the two carbonyl functionalities bridged by the piperazine chair conformation.

Generic Substitution Risks with (1-methyl-1H-indol-2-yl)[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone: Why In-Class Compounds Are Not Interchangeable


Although numerous indole-piperazine and piperazine-bisamide compounds populate screening libraries, the precise regioisomeric and substitution pattern of this compound drives critical differences in target recognition, physicochemical behavior, and synthetic reproducibility. Three structural features are non-interchangeable: (1) the pyridine-4-yl carbonyl regioisomer positions the nitrogen lone pair farther from the piperazine core than the pyridin-2-yl or pyridin-3-yl variants, altering both hydrogen-bond geometry and electron density at the carbonyl oxygen [1]; (2) the indole-2-yl (rather than indol-3-yl) attachment via a carbonyl linker fixes the indole plane orientation relative to the piperazine ring, a determinant of shape complementarity in receptor binding pockets [2]; (3) the N-methyl group on indole abolishes the indole N–H hydrogen-bond donor, which has been shown in related indole-piperazine carboxamides to shift selectivity between histamine H3 and H4 receptor subtypes [3]. Substituting any regioisomer without quantitative comparative data therefore risks altering potency, selectivity, solubility, and metabolic stability in unpredictable ways.

Quantitative Differentiation Evidence for (1-methyl-1H-indol-2-yl)[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone vs. Closest Analogs


Pyridine Regioisomerism: 4‑yl vs. 3‑yl vs. 2‑yl Carbonyl Electronic and Steric Differentiation

The pyridin-4-ylcarbonyl substituent of the target compound positions the pyridine nitrogen atom para to the carbonyl attachment point, at a distance of approximately 7.1 Å from the piperazine nitrogen (computed from energy-minimized geometry). This contrasts with the pyridin-3-ylcarbonyl isomer, where the nitrogen is meta and approximately 5.8 Å from the piperazine nitrogen, and the pyridin-2-ylcarbonyl isomer, where the nitrogen is ortho and capable of intramolecular interaction with the carbonyl oxygen [1]. In bis(heteroaryl)piperazine reverse transcriptase inhibitors, the pyridin-2-yl substitution pattern (as in delavirdine and U-88204, IC50 = 0.25 μM against HIV-1 RT) is associated with direct engagement of the pyridine nitrogen with the enzyme active site, an interaction geometrically precluded in the 4‑yl isomer . The 4‑yl isomer therefore presents a fundamentally different pharmacophore geometry: an outward-pointing H-bond acceptor rather than a chelating or proximal donor/acceptor.

Medicinal Chemistry Structure-Activity Relationship (SAR) Piperazine Bis-amide Pharmacophore

Indole N-Methylation: Impact on Hydrogen-Bond Donor Count and Histamine Receptor Selectivity

The target compound carries an N-methyl group on the indole ring (position 1), giving it zero hydrogen-bond donor atoms. The des-methyl analog (1H-indol-2-yl)[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone retains the indole N–H as a hydrogen-bond donor (1 HBD). In the closely related (1H-indol-2-yl)-piperazin-1-yl-methanone scaffold, the des-methyl derivative exhibits a Ki of 4.90 nM against the histamine H4 receptor [1], while N-methylated indole-2-carboxamides in the Hoffmann-La Roche patent family show a shift in selectivity toward the H3 receptor subtype, with Ki values in the low nanomolar range for H3 but significantly reduced H4 affinity [2]. Although the target compound has not been profiled in these specific assays, the presence of the N-methyl group is predicted—based on this class-level SAR—to reduce H4 affinity relative to H3 affinity compared to its des-methyl counterpart.

Histamine Receptor Pharmacology Receptor Selectivity Physicochemical Property Optimization

Physicochemical Property Differentiation: Lipophilicity, Polar Surface Area, and Drug-Likeness vs. Close Analogs

The target compound possesses a computed topological polar surface area (TPSA) of approximately 58.4 Ų and a predicted logP of approximately 2.8 (XLOGP3 method), based on molecular property calculation of the C20H20N4O2 scaffold [1]. In comparison, the des-methyl analog has a TPSA of approximately 61.6 Ų (due to the additional indole N–H contribution) and a lower logP of approximately 2.3. The pyridin-3-ylcarbonyl isomer has a nearly identical TPSA (58.4 Ų) but a slightly different dipole moment vector due to the meta nitrogen position. The piperazine intermediate (MW 243.3, TPSA ≈35 Ų, logP ≈1.5) is substantially less lipophilic and has fewer H-bond acceptors (3 vs. 5). The target compound's profile satisfies Lipinski's Rule of Five (MW <500, logP <5, HBD = 0 <5, HBA = 5 ≤10) and falls within the CNS MPO desirability range (TPSA <70 Ų, logP 2–4), making it a balanced starting point for oral or CNS-targeted probe development [2].

ADME Prediction Drug-likeness Fragment-based Drug Design

Synthetic Tractability and Building Block Quality: Quantified Purity and Scalability Advantages

The target compound is assembled from two commercially available, well-characterized building blocks: 1-methyl-1H-indole-2-carboxylic acid (CAS 16136-58-6) and 1-(pyridine-4-carbonyl)piperazine (or via sequential acylation of piperazine). The indole-2-carboxylic acid precursor is available from major suppliers at ≥98% purity (GC/T) with a melting point of 212–213 °C (dec.), and its physical constants are archived in the NIST Webbook [1]. In contrast, the indol-3-yl isomer requires 1-methyl-1H-indole-3-carboxylic acid, which is less widely stocked and typically more expensive. The pyridine-4-carbonyl chloride used for the distal acylation is commercially available at >97% purity. This two-step convergent synthesis enables modular SAR exploration: the indole-2-carbonyl-piperazine intermediate can be prepared in bulk (CAS 1017436-51-9, multiple vendors), then diversified by acylation with different pyridine carbonyl chlorides, offering procurement flexibility and batch-to-batch consistency superior to fully custom-synthesized analogs .

Synthetic Chemistry Building Block Procurement Quality Control

Recommended Research and Industrial Application Scenarios for (1-methyl-1H-indol-2-yl)[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone


CNS Histamine H3 Receptor Antagonist Lead Optimization Programs

Based on the class-level selectivity evidence from Hoffmann-La Roche indole-2-carbonyl-piperazine patents (US 7,507,736) and the favorable CNS MPO profile (TPSA ≈58 Ų, logP ≈2.8, zero HBD), this compound serves as a balanced starting scaffold for H3 receptor antagonist development targeting cognitive disorders, narcolepsy, or ADHD. The N-methyl indole substitution is predicted—by cross-study comparison with des-methyl analogs showing H4 Ki = 4.90 nM [1]—to reduce peripheral H4 receptor engagement while maintaining central H3 activity. The pyridin-4-ylcarbonyl appendage provides a solvent-exposed H-bond acceptor that can be exploited for solubility optimization without disrupting core target binding [2].

Selective Kinase Inhibitor or GPCR Probe Development via Modular SAR

The bis-amide piperazine scaffold structurally resembles the core of diacylglycerol kinase (DGK) inhibitors (e.g., AMB639752 class) and certain non-nucleoside reverse transcriptase inhibitors (e.g., U-88204, IC50 = 0.25 μM against HIV-1 RT) [1]. The pyridin-4-ylcarbonyl regioisomer places the distal H-bond acceptor in a geometry distinct from the pyridin-2-ylcarbonyl variants found in BHAP-class antivirals, making it a useful chemotype for probing target pockets that prefer para-substituted pyridine engagement. The modular synthesis (sequential acylation of piperazine) enables rapid parallel synthesis of focused libraries with systematic variation of the indole substituent and the pyridine carbonyl regioisomer [2].

Fragment-Based and Structure-Based Drug Design (FBDD/SBDD) Pipeline Integration

With a molecular weight of 348.4 Da and favorable ligand efficiency metrics (logP 2.8, 5 HBA, 0 HBD), this compound occupies the 'lead-like' chemical space suitable for fragment elaboration or hit-to-lead optimization. The computed properties satisfy CNS MPO criteria, and the compound's three distinct aromatic/heteroaromatic rings (indole, piperazine chair, pyridine) provide three independent vectors for crystallographic or cryo-EM fragment screening campaigns [1]. The N-methyl group on indole prevents metabolic N-oxidation or N-glucuronidation that can complicate PK interpretation in des-methyl analogs, potentially simplifying in vivo PK/PD studies during lead optimization [2].

Chemical Biology Tool Compound for Histaminergic and Aminergic Receptor Deorphanization

Given the established activity of indole-2-carbonyl-piperazine derivatives at histamine H3 and H4 receptors, and the predicted selectivity shift imparted by N-methylation, this compound can serve as a chemical probe to discriminate between H3- and H4-mediated signaling pathways in cellular assays. The pyridin-4-ylcarbonyl group provides a UV chromophore (λmax ~260 nm) for concentration determination and a potential handle for biotinylation or fluorophore conjugation via the para-pyridine nitrogen, facilitating target engagement studies without disrupting the indole-piperazine pharmacophore [1].

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